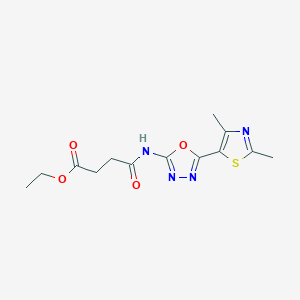![molecular formula C19H21NO2 B2591507 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide CAS No. 2097927-57-4](/img/structure/B2591507.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran compounds has been a subject of interest for many researchers. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Also, reactions of calcium carbide with salicylaldehyde p -tosylhydrazones or 2-hydroxyacetophenone p -tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Applications De Recherche Scientifique
Anticancer Properties
Benzofuran derivatives have garnered significant attention due to their potent anticancer activities. Researchers have discovered that certain substituted benzofurans exhibit remarkable cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (see Fig. 8 in ) demonstrated substantial inhibition rates against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells. These findings highlight the potential of benzofuran-based compounds as promising candidates for targeted cancer therapy.
Cholinesterase and Lipoxygenase Inhibition
Some benzofuran derivatives exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These findings suggest potential applications in neurodegenerative disease research and inflammation-related pathways .
Photochemical Synthesis of Naphtho[1,2-b]benzofuran Derivatives
Researchers have developed a novel approach for synthesizing naphtho[1,2-b]benzofuran derivatives based on photochemical reactions of 2,3-disubstituted benzofurans. This process involves photocyclization of the hexatriene system followed by aromatization of the benzene ring via water molecule elimination .
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide” and related compounds may have potential applications in the future.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-16(14-8-4-3-5-9-14)19(21)20-12-15-13-22-18-11-7-6-10-17(15)18/h3-11,15-16H,2,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHBYWXJPXUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

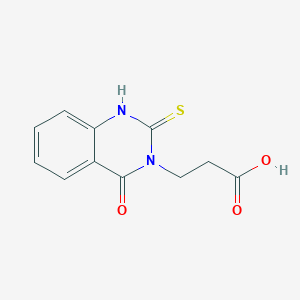
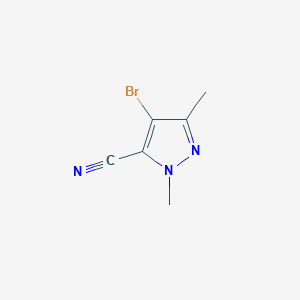
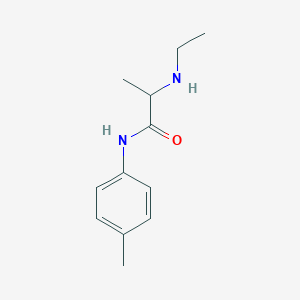
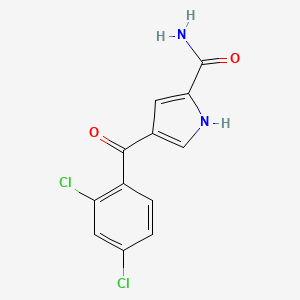
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)
![5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2591431.png)
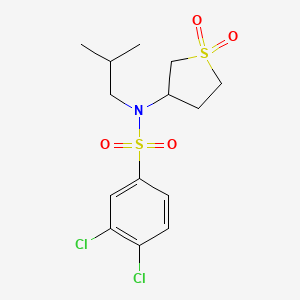
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide](/img/structure/B2591434.png)
![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)
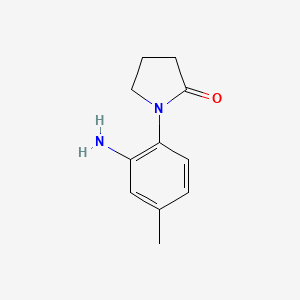
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)
